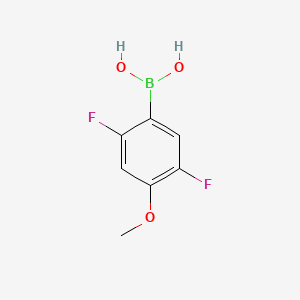

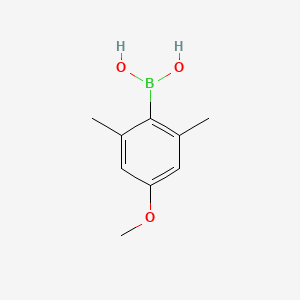

Ácido 4-metoxibenceno-2,6-dimetilborónico

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves different chemical reactions. For instance, the synthesis of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was achieved by reacting ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine . Another compound, Dimethyl 1,4-Dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate, was synthesized using a Hantzsch condensation reaction facilitated by microwave irradiation in a solvent-free environment . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4-Methoxy-2,6-dimethylphenylboronic acid.

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various spectroscopic techniques. For example, the structure of 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole was determined using IR, NMR, mass spectrometry, and X-ray crystallography, complemented by density functional theory (DFT) calculations . Such detailed structural analysis is crucial for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse. The oxidation of 4-methoxy-2,6-dimethylphenol, for example, leads to the formation of a quinone methide trimer, as revealed by NMR spectroscopy . This indicates that compounds with methoxy and dimethyl groups on a phenyl ring can undergo oxidation to form complex structures, which could be relevant when considering the reactivity of 4-Methoxy-2,6-dimethylphenylboronic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their molecular structures and the results of various analyses. The DFT calculations suggest that 4-(4-Methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole has significant nonlinear optical properties, which exceed those of urea . Additionally, the solvent-free synthesis of the pyridine derivative indicates that the compound could have properties amenable to green chemistry applications . These insights into the properties of related compounds can help predict the behavior of 4-Methoxy-2,6-dimethylphenylboronic acid in different environments and reactions.

Aplicaciones Científicas De Investigación

Análisis integral de las aplicaciones del ácido 4-metoxibenceno-2,6-dimetilborónico

Reacciones de acoplamiento cruzado de Suzuki-Miyaura: Este compuesto se utiliza como reactivo en reacciones de acoplamiento cruzado de Suzuki-Miyaura para construir enlaces carbono-carbono, lo que constituye un paso fundamental en la síntesis de varios compuestos orgánicos .

Homocouplamientos catalizados por Pd: Sirve como reactivo en reacciones de homocouplamiento catalizadas por paladio, que son útiles para crear biarilos simétricos, compuestos que se encuentran a menudo en productos farmacéuticos y materiales orgánicos .

Reacciones de adición 1,4 catalizadas por rodio(I): El compuesto se utiliza en reacciones de adición 1,4 catalizadas por rodio(I), un tipo de adición conjugada que es significativa para la formación de enlaces C-C en moléculas orgánicas complejas .

Síntesis de ligandos de carbeno N-heterocíclicos: Participa en la síntesis de bromuros de 2H-imidazo[1,5-a]piridin-4-io, que actúan como precursores de ligandos de carbeno N-heterocíclicos. Estos ligandos son importantes en la catálisis debido a sus fuertes capacidades de donación σ y aceptación π .

Preparación de inhibidores de la proteína quinasa: Los inhibidores de la proteína quinasa son cruciales en el tratamiento de enfermedades como el cáncer. Este compuesto se utiliza en la preparación de estos inhibidores, destacando su importancia en la química medicinal .

Modulación del receptor acoplado a proteína G (GPCR): Los GPCR son una gran familia de receptores de la superficie celular que juegan un papel clave en muchos procesos fisiológicos. Este compuesto se utiliza en la investigación relacionada con la modulación de los GPCR, lo que tiene implicaciones para el descubrimiento de fármacos .

Safety and Hazards

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .

Mode of Action

The mode of action of 4-Methoxy-2,6-dimethylphenylboronic Acid is primarily through its participation in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, which is widely used in organic synthesis .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound participates, is known to be involved in the synthesis of various biologically active molecules .

Pharmacokinetics

The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .

Result of Action

The compound’s participation in the suzuki-miyaura cross-coupling reaction can lead to the synthesis of various biologically active molecules .

Action Environment

The action, efficacy, and stability of 4-Methoxy-2,6-dimethylphenylboronic Acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules that can interact with the compound .

Propiedades

IUPAC Name |

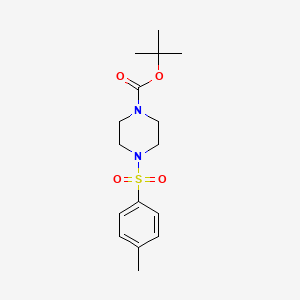

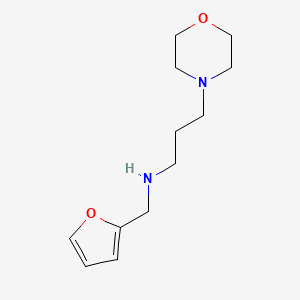

(4-methoxy-2,6-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSSBXMFWPYHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395428 | |

| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

361543-99-9 | |

| Record name | (4-Methoxy-2,6-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-Dimethyl-4-methoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1307187.png)

![(E)-1-[2-chloro-4-(4-chlorophenoxy)phenyl]-3-phenyl-2-propen-1-one](/img/structure/B1307190.png)